2-(4-Aminopyridin-2-yl)acetonitrile
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Overview
Description
“2-(4-Aminopyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1130309-50-0 . It has a molecular weight of 133.15 . The IUPAC name for this compound is (2-amino-4-pyridinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(4-Aminopyridin-2-yl)acetonitrile” is 1S/C7H7N3/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1H2,(H2,9,10) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-(4-Aminopyridin-2-yl)acetonitrile” is a powder . It has a molecular weight of 133.15 . The storage temperature is not specified .
Scientific Research Applications
Specific Scientific Field
This research falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Methods of Application or Experimental Procedures
The compounds were synthesized and their biological activities were evaluated against HSC-T6 cells . The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Results or Outcomes
Among the compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
2. Application of Acetonitrile in Organic Synthesis
Specific Scientific Field
This research is in the field of Organic Chemistry .
Summary of the Application
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Methods of Application or Experimental Procedures
The review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
Results or Outcomes
The review provides a detailed discussion of the substrate scope and mechanistic pathways .
3. Piperazine-Containing Drugs
Specific Scientific Field
This research is in the field of Medicinal Chemistry .
Summary of the Application
The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Methods of Application or Experimental Procedures
The paper takes into consideration the piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
Results or Outcomes
The review provides a detailed discussion of the substrate scope and mechanistic pathways .
4. 2-Aminopyridine in Drug Discovery
Specific Scientific Field
This research is in the field of Drug Discovery .
Summary of the Application
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
Methods of Application or Experimental Procedures
The paper discusses the role of 2-Aminopyridine in the synthesis of diverse biological molecules .
Results or Outcomes
The paper provides a quick review of such pharmacophores derived from 2-aminopyridine .
5. N-(pyridin-2-yl)amides and Imidazo[1,2-a]pyridines
Specific Scientific Field
This research is in the field of Medicinal Chemistry .
Summary of the Application
N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines are known for their medicinal applications . These compounds are used in the design of pharmaceutical molecules .
Methods of Application or Experimental Procedures
The paper discusses the synthetic methodologies used to prepare these compounds .
Results or Outcomes
The paper provides a review of the role of these compounds in medicinal chemistry .
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent various hazards associated with the compound such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-(4-aminopyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGSAGXXJFWLAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619254 |
Source
|
Record name | (4-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopyridin-2-yl)acetonitrile | |
CAS RN |
415912-70-8 |
Source
|
Record name | (4-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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